molecular formula C14H15NS B8404123 3-(1-Phenylethylthio)aniline

3-(1-Phenylethylthio)aniline

Cat. No.: B8404123
M. Wt: 229.34 g/mol
InChI Key: RMXGLJXRILYHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenylethylthio)aniline is an aniline derivative featuring a phenylethylthio (-S-CH₂CH₂Ph) substituent at the meta position of the aromatic ring. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogues. The thioether group introduces sulfur into the molecule, influencing electronic properties (mild electron-donating via resonance) and lipophilicity compared to ether or alkyl substituents. Such modifications are critical in medicinal chemistry for tuning bioavailability and metabolic stability .

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

3-(1-phenylethylsulfanyl)aniline

InChI

InChI=1S/C14H15NS/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11H,15H2,1H3

InChI Key

RMXGLJXRILYHTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, deactivating the aniline ring, while the phenylethylthio group (-S-CH₂CH₂Ph) is mildly activating due to sulfur’s resonance donation .
  • Lipophilicity : Thioethers (logP ~3.5–4.0) are more lipophilic than ethers (logP ~2.5–3.0), enhancing membrane permeability compared to 3-(Trifluoromethyl)aniline (logP ~2.1) .
  • Synthetic Accessibility: Thioethers are typically synthesized via nucleophilic substitution (e.g., aryl halide + thiol) or Mitsunobu reactions, contrasting with reductive amination used for amine derivatives () .

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Applications
3-(Trifluoromethyl)aniline Not reported Aromatic H: 6.8–7.5; -NH₂: ~5.1 CF₃: ~121 (q); aromatic C: 115–140 Lab reagent
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline Not reported Ethynyl H: ~3.1; thiophene H: 6.5–7.2 C≡C: ~80; thiophene C: 125–140 Polymer precursors
3-(Phenylethynyl)aniline Not reported Aromatic H: 7.2–7.8; ethynyl H: ~3.0 C≡C: ~85; aromatic C: 115–135 Organic electronics

Notable Findings:

  • Spectral Signatures : Thioether protons (-SCH₂-) typically appear at δ 2.5–3.5 in ¹H NMR, distinct from ethynyl (δ ~3.0) or trifluoromethyl groups .
  • Thermal Stability : Fluorinated derivatives (e.g., 3-(Trifluoromethyl)aniline) exhibit higher thermal stability due to strong C-F bonds, whereas thioethers may oxidize to sulfoxides under harsh conditions .

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